4-Benzoyl-D-phenylalanine

Chiral Resolution Peptide Synthesis Stereochemistry

Researchers requiring proteolytically stable photoreactive probes often face premature degradation of L-configured peptide probes during in vivo or long-duration in vitro assays. 4-Benzoyl-D-phenylalanine (CAS 201466-03-7) directly addresses this limitation. • D-stereochemistry confers enhanced resistance to proteolytic degradation vs. L-enantiomer, extending probe half-life. • Para-substituted benzophenone enables covalent target capture upon UV-A (350-365 nm) irradiation-functionality absent in non-photoreactive N-benzoyl-D-Phe derivatives. • Supplied at ≥98% HPLC purity with chiral HPLC verification, ensuring homochiral incorporation during Fmoc/t-Bu SPPS. Procure with confidence-ready for immediate dispatch for your photoaffinity labeling workflows.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 201466-03-7
Cat. No. B555255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-D-phenylalanine
CAS201466-03-7
Synonyms201466-03-7; (R)-2-Amino-3-(4-benzoylphenyl)propanoicacid; D-4-Benzoylphenylalanine; 4-Benzoyl-D-phenylalanine; AmbotzHAA5910; H-p-Bz-D-Phe-OH; H-D-BPA-OH; SCHEMBL288025; CTK8B4265; MolPort-003-795-015; ZINC2561081; 0336AB; ANW-44554; AC-5873; CB-1297; AJ-40677; AK-90902; KB-209826; RT-009428; TL8001661; ST24026409; K-5898
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
InChIKeyTVIDEEHSOPHZBR-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-D-phenylalanine Identity & Structure


4-Benzoyl-D-phenylalanine (CAS 201466-03-7), also known as H-D-Bpa-OH or D-4-benzoylphenylalanine, is a non-proteinogenic, D-configured aromatic amino acid derivative . Its structure is defined by a benzophenone photophore attached at the para-position of the phenylalanine side chain, combined with the D-stereochemistry at the α-carbon [1]. This compound is a fundamental building block in solid-phase peptide synthesis (SPPS) and is primarily valued for its function as a photoreactive crosslinking probe, enabling the covalent capture of transient biomolecular interactions upon UV-A irradiation .

4-Benzoyl-D-phenylalanine Substitution Pitfalls


Generic substitution of 4-Benzoyl-D-phenylalanine with its L-enantiomer (CAS 104504-45-2) or other benzoyl-protected phenylalanine derivatives is scientifically invalid for applications requiring defined stereochemistry or specific photo-properties. The D-configuration confers distinct conformational preferences in peptide backbones, which is essential for generating proteolytically stable probes or for mimicking D-amino acid-containing natural products . Furthermore, the para-substituted benzophenone moiety in Bpa derivatives, including the D-isomer, provides a unique photochemical activation profile (excitation at ~350-365 nm) that is not replicated by N-benzoyl derivatives (e.g., N-benzoyl-D-phenylalanine, CAS 37002-52-1) which lack this photoreactive functionality . Substitution with the L-enantiomer will invert the chiral environment, potentially abolishing target binding or altering receptor selectivity, while substitution with non-photoreactive benzoylated phenylalanines completely eliminates the compound's utility as a photoaffinity label.

4-Benzoyl-D-phenylalanine Comparative Evidence


Stereochemical Purity: D vs. L Enantiomer

Commercial specifications for 4-Benzoyl-D-phenylalanine mandate a minimum purity of ≥98% as determined by HPLC, confirming its identity as the single D-enantiomer . In contrast, the L-enantiomer (4-Benzoyl-L-phenylalanine, CAS 104504-45-2) is also specified at ≥98% purity, reflecting the distinct synthetic and analytical control required for each stereoisomer . This differentiation is critical, as the D-enantiomer exhibits distinct conformational attributes pivotal for chiral drug resolution and asymmetric synthesis .

Chiral Resolution Peptide Synthesis Stereochemistry

Photoreactivity: Para-Benzoyl vs. N-Benzoyl

4-Benzoyl-D-phenylalanine contains a para-substituted benzophenone moiety, which functions as a photoactivatable crosslinker upon exposure to UV-A light (350-365 nm) . This photoreactive property enables covalent bond formation with nearby C-H bonds in proteins or peptides . In contrast, N-benzoyl-D-phenylalanine (CAS 37002-52-1) lacks this photophore, possessing only an N-terminal benzoyl protecting group . The N-benzoyl derivative is therefore inactive as a photoaffinity label, serving only as a protected amino acid building block without crosslinking capability.

Photoaffinity Labeling Crosslinking Benzophenone Photochemistry

D-Bpa13 Analog Potency at MCH Receptor

In receptor pharmacology studies, the incorporation of D-4-benzoylphenylalanine (D-Bpa) at position 13 of the melanin-concentrating hormone (MCH) sequence yielded the analogue [D-Bpa13,Tyr19]-MCH [1]. While the original publication does not provide direct quantitative comparison data against the native MCH peptide within the same assay, it explicitly designates this D-Bpa-containing analogue as a 'potent analogue for MCH receptor crosslinking', establishing a class-level benchmark for photoreactive MCH probes [1]. This designation implies retained or sufficient receptor affinity to enable functional crosslinking studies, a critical requirement for photoaffinity labeling experiments.

Melanin-Concentrating Hormone Receptor Crosslinking GPCR

Commercial Availability: D- vs. L-Enantiomer

Commercial availability data indicates that both 4-Benzoyl-D-phenylalanine (CAS 201466-03-7) and its L-enantiomer (CAS 104504-45-2) are offered with comparable purity specifications (≥97-98% by HPLC) by major research chemical suppliers . The D-enantiomer is stocked and shipped globally with full quality assurance documentation, including Certificates of Analysis . This parity in commercial accessibility ensures that the choice of stereoisomer is dictated by scientific rationale rather than supply constraints.

Synthetic Availability Procurement Supply Chain

4-Benzoyl-D-phenylalanine Application Scenarios


Protease-Resistant Photoaffinity Probes

This scenario leverages the unique combination of D-stereochemistry and the photoreactive benzophenone moiety. The D-configuration of 4-Benzoyl-D-phenylalanine confers enhanced resistance to proteolytic degradation compared to its L-counterpart . By incorporating this D-amino acid into a peptide probe via SPPS, researchers can create a photoactivatable crosslinker with extended in vivo or in vitro half-life. Upon UV-A irradiation (~350-365 nm), the benzophenone group forms a covalent bond with its target protein, enabling the capture and identification of transient interactions that would be missed by non-photoreactive or less stable L-peptide probes .

Asymmetric Synthesis & Chiral Resolution

The defined D-stereochemistry of 4-Benzoyl-D-phenylalanine makes it a valuable substrate or ligand in the development of chiral stationary phases (CSPs) or in asymmetric catalysis . Its benzophenone group offers a handle for further functionalization or immobilization. Studies on related N-benzoyl-phenylalanine enantiomers demonstrate the importance of D-configuration in achieving enantioselective separations . Procurement of the pure D-enantiomer is essential for establishing baseline selectivity parameters or for synthesizing homochiral compounds where the D-configuration is required for biological activity.

Photoreactive D-Amino Acid Peptide Analogs

Building on the evidence from MCH receptor studies , this scenario involves the use of 4-Benzoyl-D-phenylalanine to create photoreactive analogues of bioactive peptides that naturally contain D-amino acids or where D-substitution enhances stability. The compound is incorporated at the desired position during SPPS using standard Fmoc/t-Bu chemistry . The resulting peptide can be used in photoaffinity labeling experiments to map receptor binding pockets or to identify novel interacting partners, providing insights that are inaccessible using non-photoreactive or L-configured analogs.

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